4-(3',6'-Dimethyl-3'-heptyl)phenol Diethoxylate
Overview
Description
4-(3',6'-Dimethyl-3'-heptyl)phenol Diethoxylate is a complex organic compound characterized by its unique molecular structure. It is composed of a central ethylene glycol unit with two phenoxy groups attached to it . This compound is often used in various scientific research applications due to its distinctive properties.
Preparation Methods
The synthesis of 4-(3',6'-Dimethyl-3'-heptyl)phenol Diethoxylate typically involves the reaction of 4-(3,6-Dimethyl-3-heptyl)phenol with ethylene oxide under controlled conditions . The reaction is carried out in the presence of a catalyst, usually an acid or base, to facilitate the ethoxylation process. Industrial production methods may involve the use of continuous reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
4-(3',6'-Dimethyl-3'-heptyl)phenol Diethoxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenolic derivatives.
Reduction: Reduction reactions can convert the phenoxy groups to more reduced forms.
Substitution: The phenoxy groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(3',6'-Dimethyl-3'-heptyl)phenol Diethoxylate is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: This compound is employed in studies involving cell membrane interactions and protein-ligand binding.
Industry: It is used in the formulation of surfactants and emulsifiers for various industrial applications.
Mechanism of Action
The mechanism of action of 4-(3',6'-Dimethyl-3'-heptyl)phenol Diethoxylate involves its interaction with cell membranes and proteins. The phenoxy groups facilitate binding to hydrophobic regions, while the ethylene glycol unit interacts with hydrophilic regions . This dual interaction allows the compound to modulate membrane fluidity and protein function, making it useful in various biochemical studies .
Comparison with Similar Compounds
Similar compounds to 4-(3',6'-Dimethyl-3'-heptyl)phenol Diethoxylate include:
These compounds share structural similarities but differ in their specific functional groups and isotopic labeling. The unique combination of phenoxy and ethylene glycol units in this compound provides distinct properties that make it particularly valuable in research and industrial applications .
Properties
IUPAC Name |
2-[2-[4-(3,6-dimethylheptan-3-yl)phenoxy]ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O3/c1-5-19(4,11-10-16(2)3)17-6-8-18(9-7-17)22-15-14-21-13-12-20/h6-9,16,20H,5,10-15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEUZASFOXCTSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CCC(C)C)C1=CC=C(C=C1)OCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675863 | |
Record name | 2-{2-[4-(3,6-Dimethylheptan-3-yl)phenoxy]ethoxy}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119449-38-5, 1173021-42-5 | |
Record name | 2-{2-[4-(3,6-Dimethylheptan-3-yl)phenoxy]ethoxy}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{2-[4-(3,6-dimethylheptan-3-yl)phenoxy]ethoxy}ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1173021-42-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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